N-(5-bromopyridin-2-yl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-2-hydroxybenzamide is an organic compound that belongs to the class of amides It contains a pyridyl ring substituted with a bromine atom at position 5 and a benzamide moiety with a hydroxyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-bromopyridin-2-yl)-2-hydroxybenzamide can be synthesized through a reaction between 5-bromo-2-aminopyridine and salicylic acid. The reaction typically involves the formation of an amide bond between the amino group of 5-bromo-2-aminopyridine and the carboxyl group of salicylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(5-bromopyridin-2-yl)-2-benzamide.
Reduction: Formation of N-(5-bromopyridin-2-yl)-2-aminobenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromopyridin-2-yl)-2-hydroxybenzamide: Contains a hydroxyl group at position 2 of the benzamide moiety.
N-(5-bromopyridin-2-yl)-2-methoxybenzamide: Contains a methoxy group instead of a hydroxyl group.
N-(5-bromopyridin-2-yl)-2-aminobenzamide: Contains an amino group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a hydroxyl group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H9BrN2O2 |
---|---|
Molecular Weight |
293.12 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-8-5-6-11(14-7-8)15-12(17)9-3-1-2-4-10(9)16/h1-7,16H,(H,14,15,17) |
InChI Key |
FPYNOILFFKFWSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.